molecular formula C6H4ClN3O4 B165296 2-Chloro-4,6-dinitroaniline CAS No. 3531-19-9

2-Chloro-4,6-dinitroaniline

Cat. No. B165296
CAS RN: 3531-19-9
M. Wt: 217.57 g/mol
InChI Key: LHRIICYSGQGXSX-UHFFFAOYSA-N
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Patent
US04879415

Procedure details

183 parts of 2,4-dinitroaniline are suspended in 220 parts of water and the suspension is ground. 800 parts of 14.2 % hydrochloric acid are charged to a reactor. The hydrochloric acid may originate from a previous batch and, after isolation of the product, is recycled to the reactor. The aqueous suspension of dinitroaniline and a total of 78 parts of chlorine are then added simultaneously to the hydrochloric acid over 240 minutes, with the addition of dinitroaniline being made over 240 minutes, whereas the chlorine is added for a further 20 minutes, i.e. over a total time of 260 minutes. The batch is allowed to react for 30 minutes and excess chlorine is expelled over a further 30 minutes. The product is then isolated by filtration, washed until neutral and dried, affording 204 parts of 2-chloro-4,6-dinitroaniline, corresponding to a yield of 94 %. Melting point: 157.5° C. (lit. : 157°-159° C.). Analysis of gas chromatography shows that the product has the same retention time as authentic material. Comparable results are obtained by carrying out the reaction at 40° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
dinitroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
78
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
dinitroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[ClH:14].[N+](N([N+]([O-])=O)C1C=CC=CC=1)([O-])=O.ClCl>O>[Cl:14][C:7]1[CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[C:5]=1[NH2:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)[N+](=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
dinitroaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])N(C1=CC=CC=C1)[N+](=O)[O-]
Step Eight
Name
78
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
dinitroaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])N(C1=CC=CC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added for a further 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
over a total time of 260 minutes
Duration
260 min
CUSTOM
Type
CUSTOM
Details
to react for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The product is then isolated by filtration
WASH
Type
WASH
Details
washed until neutral and
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(N)C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.